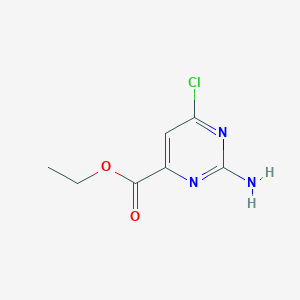

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate

Description

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate (CAS: Not explicitly provided; molecular formula inferred as C₇H₇ClN₃O₂) is a pyrimidine derivative characterized by a chlorine atom at position 6, an amino group at position 2, and an ethyl carboxylate ester at position 2. Pyrimidine derivatives are critical intermediates in medicinal chemistry, particularly in the synthesis of antiviral, anticancer, and antimicrobial agents. The presence of electron-withdrawing (chloro) and electron-donating (amino) groups on the pyrimidine ring enhances its reactivity in cross-coupling reactions, making it a versatile building block for functionalized heterocycles .

Properties

IUPAC Name |

ethyl 2-amino-6-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-5(8)11-7(9)10-4/h3H,2H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFBLFCFZNOEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-chloropyrimidine-4-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and mild heating.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate is a pyrimidine derivative with an ethyl ester group, an amino group, and a chlorine atom attached to the pyrimidine ring. It has the molecular formula C₇H₈ClN₂O₂ and a molecular weight of approximately 201.61 g/mol. This compound has potential applications in agricultural science and medicinal chemistry because of its structural properties and biological activity.

Scientific Research Applications

- Medicinal Chemistry this compound is used in medicinal chemistry because of its biological activities. Studies are being conducted on its interactions with biological systems to explore its therapeutic potential.

- Agricultural Science This compound is also used in agricultural science.

- Synthesis of Related Compounds this compound is significant in the synthesis of related compounds and in modifying biological activity. It can be used to synthesize ethyl pyrimidine-quinolincarboxylates .

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Mthis compound | Methyl instead of ethyl | Potential use as a nitrification inhibitor |

| Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | Amino group at position 5 | Different biological activity profile |

| Ethyl 2-chloropyrimidine-4-carboxylate | Lacks amino group | Less biological activity compared to ethyl 2-amino compound |

The positioning of functional groups in this compound gives it unique reactivity and biological properties, differentiating it from similar compounds.

Synthesis Methods

Several documented synthesis methods for this compound exist:

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-amino-6-chloropyrimidine-4-carboxylate with six analogous pyrimidine derivatives, focusing on structural variations, physicochemical properties, and reactivity.

Substituent Position Isomer: Ethyl 6-amino-5-chloropyrimidine-4-carboxylate

- Structure: Chlorine at position 5, amino at position 6 (vs. 2-amino-6-chloro in the target compound).

- Molecular Formula : C₇H₈ClN₃O₂ (MW: 201.61 g/mol) .

- The amino group at position 6 could influence hydrogen-bonding interactions in biological systems differently compared to position 2.

Methyl-Substituted Analog: Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

- Structure : Methyl group at position 6 instead of chlorine.

- Molecular Formula : C₈H₁₁N₃O₂ (MW: 181.19 g/mol) .

- Key Differences :

- The methyl group is electron-donating, reducing electrophilicity at position 6 compared to chloro. This diminishes reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

- Increased hydrophobicity may improve membrane permeability in drug design.

Trifluoromethyl-Substituted Derivative: Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate

- Structure: Trifluoromethyl (CF₃) at position 2, amino at position 6.

- Molecular Formula : C₈H₈F₃N₃O₂ (MW: 259.17 g/mol) .

- Key Differences :

- The CF₃ group introduces strong electron-withdrawing effects, increasing ring electrophilicity but creating steric bulk that may hinder reactions at position 2.

- Enhanced metabolic stability in pharmaceuticals due to fluorine’s resistance to oxidation.

Aryl-Substituted Derivative: Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate

- Structure: 4-Chlorophenyl at position 2, amino at position 6, chlorine at position 5.

- Molecular Formula : C₁₃H₁₀Cl₂N₃O₂ (MW: 326.15 g/mol) .

- Dual chlorine substituents (positions 5 and aryl) may enhance halogen-bonding interactions in target proteins.

Acetate-Substituted Analog: Ethyl 2-(6-chloro-4-pyrimidinyl)acetate

- Structure: Acetate side chain at position 2 instead of amino.

- Molecular Formula : C₈H₉ClN₂O₂ (MW: 200.62 g/mol) .

- Key Differences: Lack of amino group reduces hydrogen-bonding capacity, altering solubility and bioactivity. The acetate moiety allows for further derivatization via hydrolysis to carboxylic acids.

Chromenyl-Substituted Derivative: Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)pyrimidine-5-carboxylate

- Structure : Chromen-4-one at position 4, methyl at position 6.

- Molecular Formula : C₁₈H₁₆N₂O₅ (MW: 340.34 g/mol) .

- Reduced electrophilicity due to electron-rich chromenone system.

Comparative Data Table

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity/Applications |

|---|---|---|---|---|

| This compound | 2-NH₂, 6-Cl, 4-COOEt | C₇H₇ClN₃O₂ | ~198.61 (estimated) | Cross-coupling reactions, antiviral agents |

| Ethyl 6-amino-5-chloropyrimidine-4-carboxylate | 6-NH₂, 5-Cl, 4-COOEt | C₇H₈ClN₃O₂ | 201.61 | NAS reactions, kinase inhibitors |

| Ethyl 2-amino-6-methylpyrimidine-4-carboxylate | 2-NH₂, 6-CH₃, 4-COOEt | C₈H₁₁N₃O₂ | 181.19 | Hydrophobic drug scaffolds |

| Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate | 6-NH₂, 2-CF₃, 4-COOEt | C₈H₈F₃N₃O₂ | 259.17 | Metabolic-stable prodrugs |

| Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate | 6-NH₂, 5-Cl, 2-(4-ClPh), 4-COOEt | C₁₃H₁₀Cl₂N₃O₂ | 326.15 | Dual halogen-bonding motifs |

Biological Activity

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate is a pyrimidine derivative with significant biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in antiviral, anti-inflammatory, and anticancer therapies. Below is a detailed overview of its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 201.61 g/mol. The structure includes an ethyl ester group, an amino group, and a chlorine atom at specific positions on the pyrimidine ring, contributing to its unique reactivity and biological properties.

1. Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties. It has been studied for its effectiveness against various viruses, including the Newcastle disease virus. Compounds with structural similarities have shown efficacy comparable to well-known antiviral agents like Ribavirin.

2. Anti-inflammatory Activity

Pyrimidine derivatives, including this compound, have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes. In vitro studies have shown that similar compounds can suppress COX-2 activity significantly, with IC50 values comparable to established anti-inflammatory drugs .

3. Anticancer Potential

The compound's potential as an anticancer agent is notable due to its interaction with various biological targets involved in cancer progression. Specifically, it has been observed to inhibit Bruton's tyrosine kinase (BTK), which plays a crucial role in signaling pathways related to immune responses and cancer cell proliferation.

Synthesis Methods

Several synthesis methods for this compound have been documented:

- Multi-step Organic Reactions : The synthesis typically involves protecting groups for amines followed by reactions with chlorinated pyrimidines under controlled conditions.

- Key Reaction Steps : These may include nucleophilic substitutions and cyclization reactions that enhance the yield and purity of the final compound .

Table of Biological Activities

Case Studies

- Antiviral Efficacy : A study demonstrated that derivatives of ethyl 2-amino-6-chloropyrimidine exhibited significant antiviral activity in vitro against various viral strains, suggesting a mechanism involving interference with viral replication pathways.

- Anti-inflammatory Mechanism : In animal models, compounds similar to ethyl 2-amino-6-chloropyrimidine showed reduced inflammation markers in carrageenan-induced paw edema assays, indicating their potential as therapeutic agents for inflammatory diseases .

- Cancer Research : Investigations into the compound's effects on cancer cell lines revealed its ability to induce apoptosis in malignant cells while sparing normal cells, highlighting its selective cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.